molecular formula C12H17NOS2 B14509908 S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate CAS No. 62988-35-6

S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate

Cat. No.: B14509908
CAS No.: 62988-35-6
M. Wt: 255.4 g/mol
InChI Key: MKJXZUSPPDRVRK-UHFFFAOYSA-N
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Description

S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is an organic compound that features a thioether linkage and a carbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate typically involves the reaction of 4-methylthiophenol with 2-chloroethyl dimethylcarbamothioate. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamothioate group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate involves its interaction with specific molecular targets. The thioether and carbamothioate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamate
  • S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioamide
  • S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioester

Uniqueness

S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thioether and carbamothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

62988-35-6

Molecular Formula

C12H17NOS2

Molecular Weight

255.4 g/mol

IUPAC Name

S-[2-(4-methylphenyl)sulfanylethyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H17NOS2/c1-10-4-6-11(7-5-10)15-8-9-16-12(14)13(2)3/h4-7H,8-9H2,1-3H3

InChI Key

MKJXZUSPPDRVRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCSC(=O)N(C)C

Origin of Product

United States

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